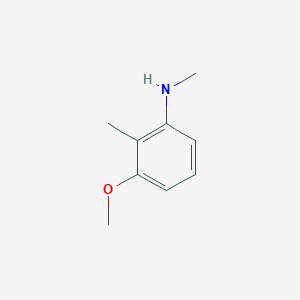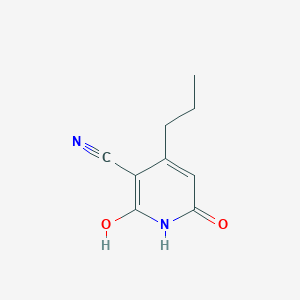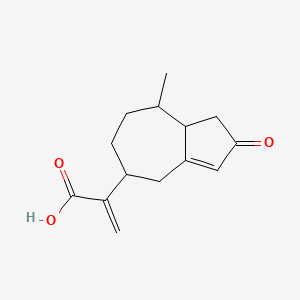
(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-3-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The amino acid can participate in peptide coupling reactions to form dipeptides or larger peptides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Imines or oximes.
Reduction: Secondary amines.
Coupling: Dipeptides or polypeptides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It can also serve as a probe to investigate the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid hydrochloride
- (S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride
- (S)-2-amino-3-(4-iodo-3-methylphenyl)propanoic acid hydrochloride
Uniqueness
Compared to its analogs, (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H13BrClNO2 |
|---|---|
Peso molecular |
294.57 g/mol |
Nombre IUPAC |
2-amino-3-(4-bromo-3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |
Clave InChI |
SHNCMDWCTDDANM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C(=O)O)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)




![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)

![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)


